N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of a methoxyphenyl group, a morpholinoethyl chain, and a methylisoxazole moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux conditions to form ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate.
Hydrazine Hydrate Treatment: The ester is then treated with excess hydrazine hydrate in ethanol to yield 3-hydrazinyl-N-(5-methyl-3-isoxazolyl)-3-oxopropanamide.
Aromatic Aldehyde Condensation: The hydrazide is condensed with aromatic aldehydes in methanol to produce (E/Z)-3-(2-benzylidenehydrazinyl)-N-(5-methylisoxazol-3-yl)-3-oxopropanamides.
Oxidative Cyclization: Finally, treatment with chloramine-T in ethanol under reflux conditions leads to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl chain or the isoxazole ring.
Common Reagents and Conditions
Oxidation: MnO2 in an organic solvent like dichloromethane.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its structural features allow it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides: These compounds share the isoxazole moiety and have been studied for their antimicrobial activity.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and shares the isoxazole core.
Uniqueness
N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of a methoxyphenyl group, a morpholinoethyl chain, and a methylisoxazole moiety
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-13-10-17(22-28-13)21-19(25)18(24)20-12-16(23-6-8-27-9-7-23)14-4-3-5-15(11-14)26-2/h3-5,10-11,16H,6-9,12H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYANLYAHWVXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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